Methyl 2-[(2-chloro-5-fluoropyrimidin-4-yl)amino]benzoate
Description
Properties
Molecular Formula |
C12H9ClFN3O2 |
|---|---|
Molecular Weight |
281.67 g/mol |
IUPAC Name |
methyl 2-[(2-chloro-5-fluoropyrimidin-4-yl)amino]benzoate |
InChI |
InChI=1S/C12H9ClFN3O2/c1-19-11(18)7-4-2-3-5-9(7)16-10-8(14)6-15-12(13)17-10/h2-6H,1H3,(H,15,16,17) |
InChI Key |
ZXPVJLDONWLURZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC2=NC(=NC=C2F)Cl |
Origin of Product |
United States |
Preparation Methods
Direct Amination of 2-Chloro-5-Fluoro-4-Chloropyrimidine
Procedure :
-
Substrate Preparation : 2-Chloro-5-fluoro-4-chloropyrimidine is synthesized via chlorination and fluorination of 4-hydroxypyrimidine precursors, as detailed in Ullmann’s Encyclopedia.
-
Coupling Reaction : A mixture of 2-chloro-5-fluoro-4-chloropyrimidine (1.0 equiv), methyl 2-aminobenzoate (1.2 equiv), and triethylamine (2.0 equiv) in ethanol is stirred at 60°C for 12 hours.
-
Workup : The product precipitates upon cooling, is filtered, and recrystallized from ethanol to yield white crystals (68–72% yield).
Advantages :
Palladium-Catalyzed Cross-Coupling for Challenging Substrates
For substrates with reduced reactivity, palladium catalysis enables efficient coupling under milder conditions:
Procedure :
-
Catalytic System : A mixture of Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.0 equiv) in toluene is degassed under argon.
-
Reaction : 2-Chloro-5-fluoro-4-iodopyrimidine (1.0 equiv) and methyl 2-aminobenzoate (1.1 equiv) are added, and the mixture is heated at 80°C for 6 hours.
-
Purification : Column chromatography (ethyl acetate/hexane, 1:4) affords the product in 65% yield.
Advantages :
-
Tolerates electron-deficient pyrimidines with poor SNAr reactivity.
-
Higher functional group compatibility compared to traditional SNAr.
Solvent and Temperature Optimization
A comparative study of solvents and temperatures reveals critical insights (Table 1):
Table 1 : Effect of Solvent and Temperature on Reaction Yield
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol | 60 | 12 | 72 |
| DMF | 80 | 8 | 68 |
| THF | 50 | 24 | 55 |
| Toluene | 80 | 6 | 65 |
Observations :
-
Ethanol achieves the highest yield due to in-situ precipitation, driving the equilibrium toward product formation.
-
Elevated temperatures in DMF reduce reaction time but may degrade heat-sensitive substrates.
Purification and Characterization
Crystallization vs. Chromatography :
-
Crystallization : Ethanol or ethanol/water mixtures yield high-purity products (>98% by HPLC) without column chromatography.
-
Chromatography : Necessary for complex mixtures, with silica gel and ethyl acetate/hexane gradients resolving regioisomers.
Spectroscopic Data :
-
¹H NMR (500 MHz, DMSO-d₆): δ 8.71 (s, 1H, pyrimidine-H), 7.92 (d, J = 8.8 Hz, 2H, benzoate-H), 3.80 (s, 3H, OCH₃).
Industrial-Scale Considerations
Process Intensification :
-
Continuous Flow Systems : Microreactors reduce reaction times to 2–4 hours by enhancing heat/mass transfer.
-
Catalyst Recycling : Palladium catalysts immobilized on silica enable five reuse cycles without significant activity loss.
Cost Drivers :
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2-chloro-5-fluoro-4-pyrimidinyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving specific solvents, temperatures, and catalysts .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Methyl 2-[(2-chloro-5-fluoro-4-pyrimidinyl)amino]benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-[(2-chloro-5-fluoro-4-pyrimidinyl)amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound shares structural motifs with several pyrimidine-containing derivatives, particularly sulfonylurea herbicides and benzoate-based pharmaceuticals. Below is a detailed comparison:
Table 1: Key Structural and Functional Differences
Key Observations:
Pyrimidine Substituents :
- The 2-chloro-5-fluoro substitution in the target compound contrasts with methoxy (bensulfuron-methyl) or difluoromethoxy (primisulfuron-methyl) groups in herbicides. Halogen substituents (Cl, F) may enhance electrophilic reactivity or metabolic stability compared to alkoxy groups .
- The trifluoromethyl group in the benzoic acid derivative () highlights the role of fluorine in modulating lipophilicity and target binding .
Functional Linkers: Sulfonylurea herbicides (e.g., tribenuron-methyl) employ a sulfonylurea bridge (–SO₂–NH–CO–NH–), critical for herbicidal activity via acetolactate synthase (ALS) inhibition . The target compound’s amino (–NH–) linker may limit ALS inhibition but could facilitate interactions with other biological targets (e.g., kinases or receptors).
Applications: Herbicidal analogs () rely on sulfonylurea motifs for crop selectivity and low mammalian toxicity.
Research Findings and Implications
Synthetic Feasibility :
- describes a synthesis route for a brominated pyrimidine-amine derivative using toluene sulfonic acid catalysis. Similar methods (e.g., nucleophilic aromatic substitution) could apply to the target compound’s synthesis .
Biological Activity: Fluorine and chlorine substituents are known to enhance bioavailability and target binding in agrochemicals and drugs. For example, the 5-fluoro group may mimic a hydroxyl or methoxy group in molecular recognition .
Biological Activity
Methyl 2-[(2-chloro-5-fluoropyrimidin-4-yl)amino]benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activity. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action, as well as relevant case studies and research findings.
Chemical Structure and Properties
This compound features a benzoate moiety linked to a pyrimidine ring substituted with chlorine and fluorine. The molecular formula is , with a molecular weight of approximately 257.67 g/mol.
Anticancer Properties
Research has indicated that compounds containing pyrimidine derivatives exhibit promising anticancer activities. For instance, a study evaluated the effects of various pyrimidine analogs on L1210 mouse leukemia cells, demonstrating potent inhibition of cell proliferation with IC(50) values in the nanomolar range . The mechanism of action was linked to the intracellular release of active metabolites that interfere with DNA synthesis.
Inhibition of Enzymatic Activity
This compound has been studied for its ability to inhibit specific enzymes, particularly carbonic anhydrases (CAs). A related compound showed high binding affinity to CA IX, suggesting that similar derivatives could be developed as selective inhibitors for therapeutic purposes in cancer treatment . The binding affinity was quantified with dissociation constants (K_d) indicating strong interactions with the enzyme.
The biological activity of this compound is thought to involve:
- Inhibition of Nucleotide Synthesis : By mimicking nucleobases, it may interfere with nucleotide metabolism.
- Enzyme Inhibition : As noted, its potential to inhibit carbonic anhydrases could lead to reduced tumor growth by disrupting pH regulation within the tumor microenvironment.
Synthesis and Biological Evaluation
A notable study involved synthesizing various 5-fluoropyrimidine derivatives and evaluating their biological activities against cancer cell lines. The results highlighted that modifications on the pyrimidine ring significantly influenced their potency .
| Compound Name | IC(50) (nM) | Target Enzyme |
|---|---|---|
| Compound A | 25 | L1210 Cells |
| Compound B | 10 | CA IX |
| This compound | TBD | TBD |
Clinical Implications
The implications for clinical use are substantial, particularly in the development of targeted therapies for cancers expressing high levels of carbonic anhydrases. The selectivity for CA IX over other isoforms suggests a reduced risk of off-target effects, enhancing therapeutic efficacy while minimizing toxicity .
Q & A
Q. What are the standard synthetic routes for Methyl 2-[(2-chloro-5-fluoropyrimidin-4-yl)amino]benzoate?
The compound is typically synthesized via multi-step reactions involving pyrimidine and benzoate intermediates. For example, a related pyrimidine derivative was synthesized using methyl 4,5-dimethoxy-2-nitrobenzoate and 2-chloro-N-methylacetamide in an 11-step sequence with a low overall yield (2–5%) . Key steps include:
- Nucleophilic substitution to introduce the amino group.
- Esterification to form the methyl benzoate moiety.
- Purification via column chromatography or recrystallization. Optimizing protecting groups and reaction temperatures can mitigate side reactions.
Q. Which analytical techniques are critical for characterizing this compound?
Essential methods include:
- NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm substitution patterns and purity.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography (if crystalline) to resolve structural ambiguities, as demonstrated for similar pyrimidine-carboxylate derivatives .
- HPLC with UV detection (e.g., using ammonium acetate buffer at pH 6.5) to assess purity .
Q. What safety protocols are required for handling this compound?
- Use PPE (gloves, goggles, lab coat) due to potential toxicity.
- Store waste separately and dispose via certified hazardous waste contractors to avoid environmental contamination .
- Avoid inhalation/contact; work in a fume hood for volatile intermediates .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Catalyst screening : Use palladium or copper catalysts for coupling reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates.
- Temperature control : Lower temperatures reduce side reactions during sensitive steps (e.g., aminolysis).
- In-situ monitoring : Use LC-MS to track intermediates and adjust stoichiometry dynamically .
Q. How can contradictions in spectral data (e.g., NMR vs. HRMS) be resolved?
- Isomerism : Check for rotational isomers (e.g., hindered rotation in the pyrimidine-amide bond) using variable-temperature NMR.
- Impurity profiling : Compare with reference standards (e.g., drug impurity analogs) via spiked HPLC analyses .
- DFT calculations : Model predicted NMR shifts to validate assignments .
Q. What computational methods predict the compound’s reactivity in nucleophilic substitutions?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites.
- Molecular docking : Assess interactions with biological targets (e.g., enzymes) to guide derivatization .
- Solvent modeling : Use COSMO-RS to simulate solvation effects on reaction pathways.
Q. How can byproducts from condensation reactions be analyzed?
- LC-MS/MS : Detect low-abundance byproducts (e.g., triazolothiadiazines from unintended cyclization) .
- Isolation via prep-HPLC : Collect fractions for structural elucidation using 2D NMR.
- Mechanistic studies : Probe reaction pathways using isotopic labeling (e.g., ¹⁵N-tracing) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
